N-(Pyrene-1-sulfonyl)hexadecylamine molecular weight
N-(Pyrene-1-sulfonyl)hexadecylamine molecular weight
An In-depth Technical Guide to N-(Pyrene-1-sulfonyl)hexadecylamine: Properties, Characterization, and Applications
Abstract
N-(Pyrene-1-sulfonyl)hexadecylamine is a specialized fluorescent probe characterized by a pyrene fluorophore, a sulfonamide linker, and a long-chain hexadecylamine tail. Its molecular weight is 505.75 g/mol .[1] This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its characterization with a focus on molecular weight determination via mass spectrometry, and its applications in scientific research, particularly in the analysis of lipophilic environments within drug delivery systems. The unique, environment-sensitive fluorescence of the pyrene moiety makes this molecule a powerful tool for researchers in materials science and drug development.
Introduction
N-(Pyrene-1-sulfonyl)hexadecylamine, also known as N-Hexadecylpyrene-1-sulfonamide or HDPSA, is a synthetic molecule designed for specific analytical applications.[1] Its structure is an elegant amalgamation of three distinct chemical entities, each contributing to its overall function:
-
The Pyrene Moiety : A polycyclic aromatic hydrocarbon that serves as a highly sensitive fluorophore. Pyrene's fluorescence emission is notably dependent on the polarity of its local environment, a characteristic that is exploited in its use as a molecular probe.[2]
-
The Hexadecylamine Tail : A 16-carbon alkyl chain (C16H35N) that imparts a strong lipophilic (fat-loving) nature to the molecule.[3][4][5] This allows the probe to preferentially partition into nonpolar environments such as lipid membranes, micelles, or the core of polymeric nanoparticles.
-
The Sulfonamide Linker : A stable covalent bond (-SO2NH-) that connects the pyrene fluorophore to the lipophilic alkyl chain. Sulfonamides are a well-established functional group in medicinal chemistry, known for their chemical stability and synthetic accessibility.[6]
The combination of these components creates a molecule that can be introduced into complex formulations to report on the characteristics of lipophilic domains, making it invaluable for the characterization of drug delivery vehicles.
Caption: Conceptual structure of N-(Pyrene-1-sulfonyl)hexadecylamine.
Physicochemical and Spectroscopic Properties
The utility of any analytical probe is defined by its physical and chemical characteristics. The properties of N-(Pyrene-1-sulfonyl)hexadecylamine are summarized below.
| Property | Value | Source |
| Molecular Weight | 505.75 g/mol | [1] |
| Molecular Formula | C₃₂H₄₃NO₂S | [1] |
| CAS Number | 351002-71-6 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥90% (Typically assessed by TLC) | [1] |
| Solubility | Soluble in DMSO, chloroform, methanol | [1] |
| Fluorescence λ (Ex) | ~350 nm (in Methanol) | [1] |
| Fluorescence λ (Em) | ~400 nm (in Methanol) | [1] |
Synthesis and Characterization
General Synthesis Pathway
While numerous methods exist for the formation of sulfonamides, the most common and direct pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine. For N-(Pyrene-1-sulfonyl)hexadecylamine, the synthesis is achieved by reacting pyrene-1-sulfonyl chloride with hexadecylamine. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Characterization: Verifying Molecular Identity and Purity
Rigorous characterization is essential to confirm the identity, purity, and integrity of the molecule before its use in sensitive assays.
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for a molecule like N-(Pyrene-1-sulfonyl)hexadecylamine due to its ability to generate ions from solution with minimal fragmentation, preserving the molecular ion for accurate mass measurement.
Experimental Protocol: ESI-MS for Molecular Weight Verification
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-(Pyrene-1-sulfonyl)hexadecylamine powder.
-
Dissolve the powder in 1 mL of a suitable solvent, such as methanol or chloroform, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., sodium iodide or a commercially available ESI tuning mix). This step is critical for ensuring mass accuracy.
-
-
Infusion and Data Acquisition:
-
Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Causality: Positive ion mode is chosen because the amine group within the molecule is readily protonated to form a positive ion ([M+H]⁺).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the primary ion peak. For N-(Pyrene-1-sulfonyl)hexadecylamine (MW = 505.75), the expected peak will be at an m/z of approximately 506.76, corresponding to the protonated molecule ([C₃₂H₄₃NO₂S + H]⁺).
-
Confirm that the observed isotopic pattern of the peak matches the theoretical pattern for the molecular formula C₃₂H₄₃NO₂S.
-
Caption: Experimental workflow for E.S.I-M.S. analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. The spectra will show characteristic peaks for the aromatic protons of the pyrene group, the aliphatic protons of the long hexadecyl chain, and the NH proton of the sulfonamide linker.[7]
-
Chromatographic Techniques : Thin-Layer Chromatography (TLC) provides a rapid assessment of purity.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector can be used to determine purity with high precision.
Applications in Research and Drug Development
The primary application of N-(Pyrene-1-sulfonyl)hexadecylamine is as a fluorescent probe for studying nonpolar, lipophilic environments.[1]
-
Analysis of Drug Delivery Systems : Modern drug development often relies on nano-carriers like liposomes, micelles, or polymeric nanoparticles to deliver poorly soluble drugs. This probe can be incorporated into these systems. By analyzing the changes in its fluorescence emission spectrum, researchers can gain insights into the microenvironment within the carrier, such as its polarity and viscosity.
-
Membrane Studies : The lipophilic tail allows the probe to insert into lipid bilayers. This can be used to study the properties of cell membranes or artificial membrane models, reporting on changes in membrane fluidity or phase transitions.
-
Probing Protein-Lipid Interactions : The probe can be used to investigate the binding of proteins to lipid surfaces. A change in the probe's fluorescence upon protein binding can indicate a change in the local environment of the lipid assembly.
Experimental Protocol: Measuring Fluorescence Emission
-
Solution Preparation : Prepare a stock solution of the probe in a nonpolar solvent like chloroform. Prepare the sample to be analyzed (e.g., a suspension of liposomes in an aqueous buffer).
-
Probe Incorporation : Add a small aliquot of the probe's stock solution to the sample. The high lipophilicity of the probe will drive its partitioning into the nonpolar domains of the sample. Allow time for equilibration.
-
Spectrofluorometer Setup : Set the excitation wavelength of the spectrofluorometer to ~350 nm.
-
Emission Scan : Scan the emission spectrum from approximately 360 nm to 550 nm.
-
Data Interpretation : Analyze the features of the emission spectrum. The ratio of different vibronic bands in the pyrene emission spectrum is often used to calculate a polarity index, providing quantitative data on the probe's microenvironment.
Conclusion
N-(Pyrene-1-sulfonyl)hexadecylamine is a highly specialized molecule whose precise molecular weight of 505.75 g/mol is just one of its key defining characteristics. Its true value lies in the synergistic combination of a lipophilic tail and an environment-sensitive fluorophore. Through rigorous characterization, primarily via mass spectrometry and NMR, researchers can confidently employ this probe to illuminate the properties of nonpolar microenvironments, providing critical data for the advancement of drug delivery systems, materials science, and membrane biology.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8926, Hexadecylamine. [Link]
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
CAS Common Chemistry. Hexadecylamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61494-52-8, Pyrene 1-sulfonyl chloride. [Link]
- Fuchs, K., Janek, T., Karpl, M., Władyczyn, A., Ejfler, J., & John, Ł. (2024).
- Bolshan, Y., & Batey, R. A. (2005). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 7(8), 1483–1486.
-
Organic Chemistry Portal. Synthesis of N-sulfonyl imines. [Link]
-
Journal of Fluorescence. Pyrene Interaction with Selected Amines in Aqueous Sodium Dodecyl Sulphate (SDS). [Link]
Sources
- 1. N-Hexadecylpyrene-1-sulfonamide - CAS-Number 351002-71-6 - Order from Chemodex [chemodex.com]
- 2. Pyrene Interaction with Selected Amines in Aqueous Sodium Dodecyl Sulphate (SDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
